3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple decyloxy groups attached to a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)pyrazole: Known for its electron-withdrawing properties due to the trifluoromethyl groups.
4-benzyl-3,5-bis[3,4,5-tris(decyloxy)phenyl]-4H-1,2,4-triazole: Similar in structure but with a triazole core instead of a pyrazole.
2,3-Bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine: Contains pyrido[4,3-b]pyrazine as the core structure.
Uniqueness
3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole is unique due to its multiple decyloxy groups, which impart specific electronic and steric properties. These properties make it particularly useful in the development of advanced materials for electronic applications .
Properties
CAS No. |
918870-12-9 |
---|---|
Molecular Formula |
C75H132N2O6 |
Molecular Weight |
1157.9 g/mol |
IUPAC Name |
3,5-bis(3,4,5-tris-decoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C75H132N2O6/c1-7-13-19-25-31-37-43-49-55-78-70-61-66(62-71(79-56-50-44-38-32-26-20-14-8-2)74(70)82-59-53-47-41-35-29-23-17-11-5)68-65-69(77-76-68)67-63-72(80-57-51-45-39-33-27-21-15-9-3)75(83-60-54-48-42-36-30-24-18-12-6)73(64-67)81-58-52-46-40-34-28-22-16-10-4/h61-65H,7-60H2,1-6H3,(H,76,77) |
InChI Key |
ODAMZTRQSWTMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)C2=CC(=NN2)C3=CC(=C(C(=C3)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.